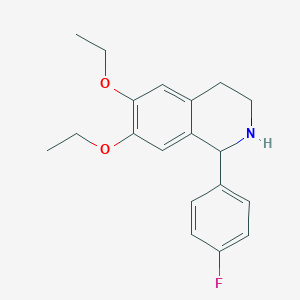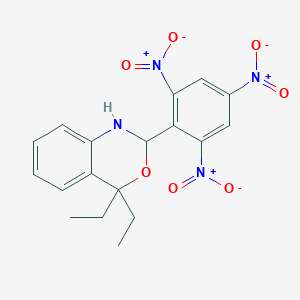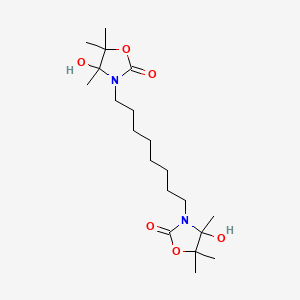
6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline, also known as FE-β-CPPIT, is a chemical compound that belongs to the tetrahydroisoquinoline family. It has been identified as a potential drug candidate for various neurological disorders due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT acts as a dopamine D3 receptor antagonist, which means it blocks the activity of the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the mesolimbic dopamine system, which is involved in reward, motivation, and addiction. By blocking the activity of the dopamine D3 receptor, 6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT reduces the release of dopamine in the mesolimbic dopamine system, which can modulate the reward pathway and reduce addiction.
Biochemical and Physiological Effects:
6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT has been shown to have various biochemical and physiological effects. It has been found to reduce the release of dopamine in the mesolimbic dopamine system, which can modulate the reward pathway and reduce addiction. 6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT has also been found to increase the level of BDNF (brain-derived neurotrophic factor), which is involved in the growth and survival of neurons. This can potentially lead to the neuroprotective effects of 6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT has several advantages for lab experiments. It has a unique chemical structure and pharmacological properties that make it a potential drug candidate for various neurological disorders. 6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT is also relatively easy to synthesize and purify, which makes it an attractive compound for research. However, 6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Therefore, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT.
Orientations Futures
There are several future directions for the research on 6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT. One direction is to further investigate the mechanism of action of 6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT and its potential therapeutic applications in various neurological disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of 6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT, which can help in the development of a potential drug candidate. Additionally, the potential neuroprotective effects of 6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT can be studied further to understand its role in the growth and survival of neurons. Finally, the synthesis and purification techniques for 6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT can be optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to act as a dopamine D3 receptor antagonist, which makes it a potential drug candidate for the treatment of Parkinson's disease and schizophrenia. 6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineβ-CPPIT has also been found to modulate the activity of the mesolimbic dopamine system, which is involved in the reward pathway and drug addiction. Therefore, it has been proposed as a potential drug candidate for the treatment of addiction.
Propriétés
IUPAC Name |
6,7-diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2/c1-3-22-17-11-14-9-10-21-19(13-5-7-15(20)8-6-13)16(14)12-18(17)23-4-2/h5-8,11-12,19,21H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUNBSWLBHFONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-oxo-N,4-diphenyl-2-({2-[(3,4,5-trimethoxybenzylidene)amino]phenyl}amino)cyclohex-1-ene-1-carbothioamide](/img/structure/B4293626.png)
![N-(3,4-difluorophenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4293630.png)
![5-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4293631.png)
![9,9-dimethyl-12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4293648.png)
![12-(4-fluorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4293650.png)
![12-(2,5-dimethoxyphenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4293652.png)
![12-(4-hydroxyphenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4293660.png)
![12-(4-methoxyphenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4293668.png)
![3-methyl-12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4293683.png)
![12-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4293685.png)

![2-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4293726.png)

